(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine
Beschreibung
Compound “(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLGEPSKQDNHIO-XTZWMPCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=N/N=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine” involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another set of reagents] under [different conditions].
Step 3: Final purification and isolation of the compound using techniques such as chromatography and crystallization.
Industrial Production Methods: In an industrial setting, the production of compound “(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This includes:
Large-scale reactors: for carrying out the reactions.
Automated systems: for monitoring and controlling reaction parameters.
Advanced purification techniques: to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine” undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Reaction where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents] under [specific conditions].
Reducing Agents: [Examples of reducing agents] under [specific conditions].
Substitution Reagents: [Examples of substitution reagents] under [specific conditions].
Major Products:
Wissenschaftliche Forschungsanwendungen
Compound “(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of specific conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Wirkmechanismus
The mechanism by which compound “(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine” exerts its effects involves:
Molecular Targets: Specific molecules or structures within a system that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Compound A: [Description of Compound A and its properties].
Compound B: [Description of Compound B and its properties].
Compound C: [Description of Compound C and its properties].
Uniqueness: Compound “(E)-N-[(E)-benzylideneamino]-1-phenylmethanimine” stands out due to its [unique properties], which make it particularly suitable for [specific applications] compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
